Cleomiscosin A

Descripción general

Descripción

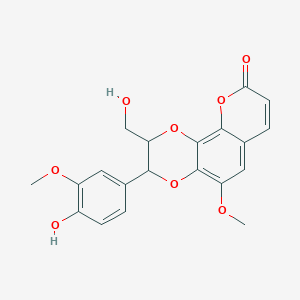

Cleomiscosin A is a coumarino-lignoid, a type of organic heterotricyclic compound . It’s an important constituent of the methanolic extract of Hyoscyamus niger seeds and exhibits anti-inflammatory activity .

Synthesis Analysis

Cleomiscosin A has been synthesized via the keto-ester, which was prepared from readily available starting materials . The majority of the reported Cleomiscosin A have shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .Molecular Structure Analysis

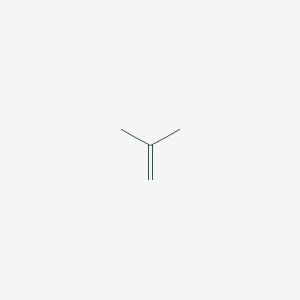

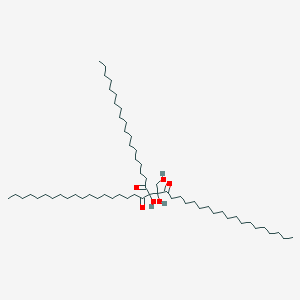

Cleomiscosin A has a molecular formula of C20H18O8, an average mass of 386.352 Da, and a monoisotopic mass of 386.100159 Da . It has two defined stereocentres .Chemical Reactions Analysis

Cleomiscosin A has been found to inhibit LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .Physical And Chemical Properties Analysis

Cleomiscosin A has a melting point of 245-247℃, a boiling point of 632.7±55.0 °C, and a density of 1.403 . It’s soluble in DMSO and has a solubility of 125 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Potential Antagonist to Thymic Stromal Lymphopoietin

Cleomiscosin A has been identified as a potential antagonist to Thymic Stromal Lymphopoietin (TSLP), a protein that plays a crucial role in the development of inflammatory allergic disorders like asthma, atopic dermatitis, and atopic rhinitis . Cleomiscosin A exhibits anti-inflammatory activity and has shown good binding affinity and interactions with the TSLP receptor (TSLPR) binding site on the TSLP .

Anti-Inflammatory Activity

Cleomiscosin A has been reported to exhibit anti-inflammatory activity in several in vitro, in vivo, and in silico studies . This makes it a potential candidate for the treatment of various inflammatory diseases.

Treatment of Allergic Diseases

Due to its potentiality of inhibiting TSLP, Cleomiscosin A is being studied for the treatment of allergic diseases . Further experimental validation is required to confirm its effectiveness.

Inhibition of LDL Oxidation

Cleomiscosin A has been found to inhibit Low-Density Lipoprotein (LDL) oxidation mediated by either catalytic copper ions (Cu 2+) or free radicals . This property could make it useful in the prevention of atherosclerosis, a disease where plaque builds up inside arteries.

Natural Coumarinolignoids Source

Cleomiscosin A is a natural coumarinolignoid extracted from an annual herb Cleome viscosa . This herb is traditionally used for the treatment of different diseases, indicating the potential medicinal value of Cleomiscosin A.

Good Pharmacokinetic Properties

Cleomiscosin A has been found to have good pharmacokinetic properties and is non-carcinogenic . It also passes Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Propiedades

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBGWPJNUZMLCA-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317390 | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleomiscosin A | |

CAS RN |

76948-72-6 | |

| Record name | Cleomiscosin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76948-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cleomiscosin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.